Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate
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Overview
Description
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an aminomethyl group and a chlorophenyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by the addition of aminomethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or phenyl derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler acrylate compound without the aminomethyl and chlorophenyl groups.
4-Chlorophenylacrylate: Contains the chlorophenyl group but lacks the aminomethyl group.
Aminomethyl acrylate: Contains the aminomethyl group but lacks the chlorophenyl group.
Uniqueness
Methyl 2-(aminomethyl)-3-(4-chlorophenyl)acrylate is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,7,13H2,1H3/b9-6+ |
InChI Key |
DTPGVTVVNVPHSV-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)CN |
Origin of Product |
United States |
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